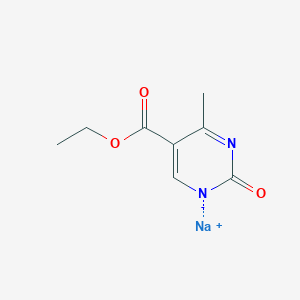
sodium;ethyl 4-methyl-2-oxopyrimidin-1-ide-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “sodium;ethyl 4-methyl-2-oxopyrimidin-1-ide-5-carboxylate” is a chemical entity registered in the PubChem database. It is a synthetic compound with potential applications in various scientific fields. The compound’s structure and properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Starting Materials: The synthesis begins with N-protective indole and halogenated hydrocarbon as raw materials.
Reaction Conditions: A C-H alkylation reaction is carried out using a mechanical grinding method under the action of a manganese catalyst, magnesium metal, and other reagents.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the final compound.
Chemical Reactions Analysis
Compound “sodium;ethyl 4-methyl-2-oxopyrimidin-1-ide-5-carboxylate” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms using common reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
Compound “sodium;ethyl 4-methyl-2-oxopyrimidin-1-ide-5-carboxylate” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is utilized in industrial processes, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of compound “sodium;ethyl 4-methyl-2-oxopyrimidin-1-ide-5-carboxylate” involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known to:
Bind to Molecular Targets: The compound interacts with specific proteins or enzymes, affecting their activity.
Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular functions and processes
Comparison with Similar Compounds
Compound “sodium;ethyl 4-methyl-2-oxopyrimidin-1-ide-5-carboxylate” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples of similar compounds include aspirin (CID 2244), salicylsalicylic acid (CID 5161), indomethacin (CID 3715), and sulindac (CID 1548887) .
Uniqueness: The structural and functional properties of “this compound” make it distinct from these similar compounds, offering unique advantages in specific applications.
Properties
IUPAC Name |
sodium;ethyl 4-methyl-2-oxopyrimidin-1-ide-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.Na/c1-3-13-7(11)6-4-9-8(12)10-5(6)2;/h4H,3H2,1-2H3,(H,9,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTYHJSQQSAVGS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C[N-]C(=O)N=C1C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C[N-]C(=O)N=C1C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N2NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














